molecular formula C8H8ClNO3S B3031458 2-[(4-Chlorophenyl)sulfonyl]acetamide CAS No. 36967-94-9

2-[(4-Chlorophenyl)sulfonyl]acetamide

Cat. No.: B3031458
CAS No.: 36967-94-9
M. Wt: 233.67 g/mol
InChI Key: VWTPVZIHFJROMP-UHFFFAOYSA-N
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Description

Contextualization of 2-[(4-Chlorophenyl)sulfonyl]acetamide within Organosulfur Compound Research

Organosulfur compounds, a class of organic molecules containing carbon-sulfur bonds, are ubiquitous in nature and synthetic chemistry. accelachem.com They are integral components of vital amino acids like methionine and cysteine, and are found in the structures of life-saving antibiotics such as penicillin. evitachem.com The research into organosulfur compounds is vast and multifaceted, driven by their potential as therapeutic agents, agricultural chemicals, and versatile synthetic intermediates. accelachem.com

This compound (CAS No. 36967-94-9) is a synthetic organosulfur compound that fits squarely within this research domain. chemicalbook.com Its structure, featuring a chlorophenyl group attached to a sulfonylacetamide core, makes it a subject of interest for understanding structure-activity relationships within this chemical class. While specific research on this particular molecule is not extensive, its architecture is representative of a broader class of compounds being investigated for various potential applications.

Table 1: Chemical Identity of this compound

PropertyValue
Chemical Name This compound
CAS Number 36967-94-9
Molecular Formula C₈H₈ClNO₃S
Molecular Weight 233.67 g/mol

Data sourced from ChemicalBook chemicalbook.com

Significance of the Sulfonamide and Acetamide (B32628) Moieties in Advanced Organic Synthesis and Molecular Design

The molecular framework of This compound is built upon two crucial functional groups: a sulfonamide and an acetamide. Both of these moieties are of profound importance in the fields of organic synthesis and medicinal chemistry.

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, most famously recognized in the "sulfa drugs," which were the first broadly effective antibacterial agents. guidechem.com The versatility of the sulfonamide moiety extends far beyond its antimicrobial properties. It is a key component in drugs with a wide array of biological activities, including diuretic, hypoglycemic, anticonvulsant, and anti-inflammatory effects. ontosight.aimdpi.com In molecular design, the sulfonamide group is valued for its ability to act as a stable, non-hydrolyzable mimic of an amide bond and for its hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets. guidechem.com

The acetamide group (-NHCOCH₃) is a fundamental functional group in organic chemistry, derived from acetic acid. nih.gov It serves as a vital building block in the synthesis of a vast number of organic molecules, including many pharmaceuticals. chemicalbook.com The acetamide moiety can influence a molecule's solubility and its ability to participate in hydrogen bonding. researchgate.net It is a common feature in both naturally occurring and synthetic compounds and is often introduced to modulate the pharmacokinetic properties of a drug candidate. evitachem.com The synthesis of acetamides can often be achieved through straightforward reactions, making them an attractive component in the design of new chemical entities. bu.edu.eg

Overview of Current Research Trajectories for Related Sulfonylacetamide Architectures

While dedicated research on This compound is limited, the broader class of sulfonylacetamide derivatives is an active area of investigation. The general synthetic strategy for N-acylsulfonamides involves the reaction of a sulfonamide with an acid chloride or anhydride (B1165640). nih.gov For instance, the synthesis of N-[(4-Chlorophenyl)sulfonyl]acetamide has been achieved by reacting 4-chlorobenzenesulphonamide with an acid chloride or anhydride in the presence of silica (B1680970) sulfuric acid. nih.gov

Current research into sulfonylacetamide architectures is exploring their potential in various therapeutic areas. For example, derivatives are being synthesized and evaluated for their antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The modular nature of their synthesis allows for the systematic modification of different parts of the molecule—the aromatic ring, the sulfonamide nitrogen, and the acetamide portion—to fine-tune their biological activity. Studies on related compounds have shown that the introduction of different substituents can significantly impact their efficacy and target specificity. ijcce.ac.ir For instance, other sulfinyl acetamide derivatives have been investigated for their potential as central nervous system stimulants. researchgate.net The ongoing exploration of these and other biological activities underscores the potential of the sulfonylacetamide scaffold in the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTPVZIHFJROMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354455
Record name 2-[(4-chlorophenyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36967-94-9
Record name 2-[(4-chlorophenyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Chlorophenyl Sulfonyl Acetamide and Structural Analogues

Direct Synthesis Approaches for the Target Compound

Direct synthesis methods for 2-[(4-chlorophenyl)sulfonyl]acetamide focus on the efficient formation of the crucial sulfonylamide and acetamide (B32628) linkages in a minimal number of steps. These approaches are valued for their atom economy and operational simplicity.

The formation of the N-acylsulfonamide linkage is a key step in the synthesis of the target compound. This is typically achieved through the condensation of a sulfonamide with a suitable acylating agent. One documented method involves the reaction of 4-chlorobenzenesulphonamide with an acid chloride or acid anhydride (B1165640). nih.gov This reaction is effectively catalyzed by silica (B1680970) sulfuric acid, a solid acid catalyst, providing a heterogeneous system that simplifies product purification. The reaction proceeds by adding the acylating agent to a vigorously stirred mixture of the sulfonamide and the catalyst at room temperature. nih.gov After the reaction is complete, the solid catalyst can be easily removed by filtration, and the product is isolated after a standard aqueous workup and recrystallization. nih.gov

The general scheme for this condensation is as follows:

Reactants : 4-chlorobenzenesulphonamide and an acylating agent (e.g., acetyl chloride or acetic anhydride).

Catalyst : Silica sulfuric acid.

Process : The nucleophilic nitrogen of the sulfonamide attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the N-acylsulfonamide bond and the elimination of a small molecule (HCl or acetic acid).

While direct acylation of a sulfonamide is common, an alternative conceptual approach involves introducing the sulfonyl group onto a pre-existing acetamide backbone. However, the more prevalent strategy in the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. princeton.edubu.edu.eg Therefore, the synthesis of the key precursor, 4-chlorobenzenesulfonyl chloride, is a critical preliminary step.

This precursor can be prepared via several methods, including:

Chlorosulfonation of Chlorobenzene (B131634) : This is a classic example of an electrophilic aromatic substitution reaction where chlorobenzene is treated with chlorosulfonic acid.

Oxidation of Thiophenols : The corresponding 4-chlorothiophenol (B41493) can be oxidized in the presence of chlorine in an aqueous or acetic acid solution to yield the sulfonyl chloride. bu.edu.eg

Once 4-chlorobenzenesulfonyl chloride is obtained, it can be reacted with ammonia (B1221849) to produce 4-chlorobenzenesulphonamide, the starting material for the condensation reactions described previously. Alternatively, direct reaction of 4-chlorobenzenesulfonyl chloride with an appropriate nitrogen-containing nucleophile that already incorporates the acetamide fragment could be envisioned, although this is a less common route for this specific target compound.

Multi-Step Synthetic Strategies for Complex Derivatives

The synthesis of more complex structural analogues of this compound often requires multi-step sequences. libretexts.org These strategies allow for the systematic construction of molecules with appended heterocyclic rings and diverse functional groups, which can be crucial for modulating the compound's properties.

A common strategy for creating advanced analogues is to incorporate the (4-chlorophenyl)sulfonyl]acetamide moiety into a heterocyclic framework. This is typically achieved by using a derivative of the core compound as a building block in a cyclization reaction.

Oxazole (B20620) and Oxadiazole Rings : The synthesis of 4-arylsulfonyl-1,3-oxazoles has been reported, where the core heterocyclic ring is constructed from precursor molecules. biointerfaceresearch.com For instance, derivatives like 2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide are synthesized via multi-step pathways that culminate in the formation of the oxazole ring. biointerfaceresearch.comevitachem.com Similarly, 1,3,4-oxadiazole (B1194373) derivatives are synthesized by first preparing a key intermediate, such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (B1270341), which is then elaborated through nucleophilic substitution to attach the acetamide side chain. researchgate.netresearchgate.net The synthesis of the oxadiazole ring itself often starts from a hydrazide which is cyclized using an agent like carbon disulfide. researchgate.net

Piperidine (B6355638) Rings : Piperidine-containing analogues are frequently synthesized by first establishing the substituted piperidine core, followed by the introduction of the sulfonyl and acetamide groups. mdma.ch For example, the synthesis can start with a piperidine derivative like ethyl piperidin-4-carboxylate. researchgate.net The nitrogen of the piperidine ring is first subjected to a sulfonylation reaction with 4-chlorobenzenesulfonyl chloride. The ester group at the 4-position is then converted in several steps to a 1,3,4-oxadiazole ring, which is finally functionalized with an acetamide group. researchgate.net This modular approach allows for the synthesis of complex structures like 2-({5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide. researchgate.net

Pyrazolo[1,5-a]pyrazine Systems : The synthesis of highly complex heterocyclic systems like pyrazolo[1,5-a]pyrazines involves building the fused ring system through a series of condensation and cyclization steps. vulcanchem.comnih.gov Analogues such as 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide are constructed using this scaffold, which provides a rigid and defined orientation for the appended functional groups. vulcanchem.com

The table below summarizes various heterocyclic cores incorporated into analogues of this compound and the typical synthetic reactions involved.

Heterocyclic CoreKey Synthetic Reaction(s)Example Starting MaterialsReference(s)
1,3-Oxazole Cyclization/Condensationα-Haloketones, Amides biointerfaceresearch.com
1,3,4-Oxadiazole Cyclization of Hydrazides4-Chlorobenzohydrazide, Carbon Disulfide researchgate.net, researchgate.net
Piperidine Sulfonylation, Amide CouplingEthyl piperidin-4-carboxylate, 4-Chlorobenzenesulfonyl chloride researchgate.net, researchgate.net
Pyrazolo[1,5-a]pyrazine Fused Ring Synthesis via CyclocondensationAminopyrazoles, β-Ketoesters vulcanchem.com, nih.gov

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the aryl rings within the target molecule and its analogues. researchgate.net The most critical application of EAS in this context is the synthesis of the 4-chlorobenzenesulfonyl chloride precursor. This reaction, typically a chlorosulfonation, involves treating chlorobenzene with chlorosulfonic acid to install the -SO₂Cl group onto the aromatic ring, directed to the para position by the chloro substituent.

Furthermore, EAS can be employed in late-stage modifications of complex analogues to introduce additional substituents onto the phenyl rings, thereby creating a library of related compounds for structure-activity relationship studies. The nature of the existing substituents on the aromatic ring will dictate the position and feasibility of further electrophilic substitution.

Nucleophilic substitution is a cornerstone of the multi-step synthesis of complex analogues, enabling the introduction of key functional groups and the connection of different molecular fragments. masterorganicchemistry.compressbooks.pub A prominent example is the attachment of the acetamide side chain to a heterocyclic core. nih.govsinica.edu.tw

In many synthetic pathways, a heterocyclic intermediate bearing a good leaving group or a nucleophilic thiol is prepared first. This intermediate is then reacted with a reagent containing the acetamide piece. For instance, the synthesis of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide involves the S-alkylation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with various N-substituted 2-bromoacetamides. researchgate.net In this Sₙ2 reaction, the thiolate anion acts as the nucleophile, displacing the bromide leaving group on the 2-bromoacetamide (B1266107) to form the desired thioether linkage. masterorganicchemistry.com

The table below details examples of nucleophilic substitution reactions used in the synthesis of complex analogues.

NucleophileElectrophile (Substrate)Bond FormedPurpose in SynthesisReference(s)
Thiolate from an oxadiazole-thiolN-substituted 2-bromoacetamideC-S (Thioether)Introduction of the acetamide side chain researchgate.net, researchgate.net
Amine4-Chlorobenzenesulfonyl chlorideS-N (Sulfonamide)Formation of the sulfonamide core researchgate.net
AlcoholAlkyl halideC-O (Ether)Linker formation in complex structures google.com

This versatile reaction class is fundamental for building the molecular complexity required for advanced analogues of this compound.

Acylation Reactions for Acetamide Moiety Formation

The synthesis of this compound and its analogues fundamentally involves the N-acylation of a primary sulfonamide, such as 4-chlorobenzenesulfonamide. This transformation establishes the critical bond between the nitrogen of the sulfonamide and the acetyl group, forming the N-acylsulfonamide structure.

The most common and direct method for this acylation is the reaction of the parent sulfonamide with a suitable acetylating agent. dergipark.org.tr Highly reactive agents like acetyl chloride and acetic anhydride are frequently employed. dergipark.org.trorientjchem.org The reaction mechanism typically involves the nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or acetate (B1210297), respectively).

Alternative and often milder acylating reagents have also been developed. N-acylbenzotriazoles, for example, serve as efficient acyl transfer agents. semanticscholar.orgresearchgate.net These reagents are particularly advantageous when the corresponding acid chlorides are unstable or difficult to prepare. semanticscholar.orgresearchgate.net The reaction proceeds by activating the sulfonamide with a strong base, which then reacts with the N-acylbenzotriazole to yield the desired N-acylsulfonamide. semanticscholar.org

Reaction Conditions and Catalytic Systems in Sulfonylacetamide Synthesis

The conditions under which sulfonylacetamide synthesis is performed are critical for the reaction's success, influencing both reaction rate and yield. A range of bases, solvents, temperature profiles, and catalytic systems have been explored to facilitate the N-acylation of sulfonamides.

Bases: The acylation reaction is typically conducted in the presence of a base to neutralize the acidic byproduct (e.g., HCl from acetyl chloride) and to facilitate the deprotonation of the sulfonamide, thereby increasing its nucleophilicity. Common bases include organic amines like trialkylamines and pyridine. dergipark.org.tr In certain protocols, such as those using N-acylbenzotriazoles, stronger bases like sodium hydride (NaH) are required to generate the sulfonamide anion prior to acylation. semanticscholar.orgresearchgate.net

Solvents: The choice of solvent depends on the specific reactants and conditions. Acetonitrile (B52724) (CH3CN) is a common solvent, particularly for catalyst-mediated reactions, and is often used under reflux conditions. researchgate.net Tetrahydrofuran (THF) is another frequently used solvent, especially in reactions involving sodium hydride. researchgate.net Some modern, environmentally conscious approaches have explored solvent-free conditions, often in conjunction with catalysts or alternative energy sources like ultrasound. orientjchem.orgresearchgate.net

Temperature Control: Reaction temperatures can vary significantly, from room temperature to the reflux temperature of the chosen solvent. researchgate.netresearchgate.net The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of side products.

Catalytic Systems: To improve efficiency and mildness, various catalytic systems have been introduced. Lewis acids have proven effective in promoting N-acylation. Catalysts such as copper(II) triflate (Cu(OTf)2), aluminum triflate (Al(OTf)3), and iron(III) triflate (Fe(OTf)3) can efficiently drive the reaction forward in catalytic amounts. tandfonline.com Heterogeneous solid acid catalysts have also been employed, offering the advantage of easier separation from the reaction mixture. orientjchem.org Furthermore, innovative techniques such as the use of ultrasound irradiation have been shown to promote the reaction efficiently without the need for a catalyst. orientjchem.org

The following table summarizes various catalytic systems and conditions used in the synthesis of N-acylsulfonamides.

Catalyst/MethodAcylating AgentSolventBaseTemperatureYield RangeReference
Al(HSO4)3 / Zr(HSO4)4Acid Chlorides / AnhydridesSolvent-free-Mild ConditionsHigh researchgate.net
Cu(OTf)2Acid Chlorides / AnhydridesNot specified-Mild ConditionsGood to Excellent tandfonline.com
NaHN-acylbenzotriazolesTHFNaHReflux76-100% semanticscholar.orgresearchgate.net
UltrasoundAcetic AnhydrideSolvent-free-Room TemperatureGood to Excellent orientjchem.org
Basic MediaAcid Chlorides / AnhydridesNot specifiedPyridine / TrialkylaminesNot specifiedNot specified dergipark.org.tr

Optimization of Synthetic Pathways and Reaction Yields

Optimizing the synthetic route to this compound and related compounds is essential for improving efficiency, reducing costs, and minimizing waste. Research efforts focus on adjusting reaction parameters to maximize product yield and purity.

The systematic variation of reaction components is a key optimization strategy. Studies have shown that the choice of base and solvent can dramatically impact the yield. For instance, in related N-arylation reactions of sulfonamides, switching between different bases and solvents led to significant variations in product yield, with cesium fluoride (B91410) (CsF) in acetonitrile (MeCN) at room temperature providing a 92% yield in one case. nih.gov Similarly, in sulfamide (B24259) synthesis, screening bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and solvents allowed for the optimization of the reaction, boosting the yield to 97%. researchgate.net

The development of novel, highly efficient protocols represents another avenue for optimization. The application of ultrasound irradiation is a prime example of a green chemistry approach that can lead to shorter reaction times and higher yields under mild, solvent-free conditions. orientjchem.org This method enhances mass transfer and provides the activation energy needed for the reaction, often obviating the need for catalysts or harsh heating. orientjchem.org The yields for N-acylation reactions of sulfonamides are frequently reported in the "good to excellent" range, often exceeding 75%, with some methods consistently achieving near-quantitative conversion. orientjchem.orgsemanticscholar.orgresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The isolation and purification of this compound and its intermediates are critical steps to ensure the final product meets the required standards of purity. Standard laboratory procedures are typically employed, tailored to the physical properties of the compounds.

Isolation: The target N-acylsulfonamides are generally crystalline solids. A common isolation technique involves precipitating the product from the reaction mixture, often by pouring it into ice water. nih.gov The solid product can then be collected by filtration. In cases where the product is formed as a salt (e.g., a sodium salt after using NaH), acidification may be necessary to precipitate the neutral compound. researchgate.net The initial crude product is typically washed with water or other solvents to remove residual reagents and soluble impurities. scribd.com

Purification:

Recrystallization: This is the most common method for purifying solid N-acylsulfonamides. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethyl acetate/hexanes), and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. semanticscholar.orgresearchgate.net The selection of an appropriate solvent with a favorable temperature coefficient is crucial for high recovery and purity. ijddr.in

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful purification technique. nih.gov The crude mixture is loaded onto a column of silica gel and eluted with a suitable solvent system (e.g., ethyl acetate in hexane), separating the components based on their differential adsorption to the stationary phase. nih.govmdpi.com

Trituration: This technique is useful for removing sticky, non-polar impurities from a solid product. ijddr.in The crude solid is washed or stirred with a non-polar solvent like n-hexane, in which the desired product is insoluble, but the impurities are soluble. ijddr.in

These purification methods can be used individually or in combination to achieve the desired level of purity for the final sulfonylacetamide product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Assignments

In the ¹H NMR spectrum of the related compound, 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets due to the symmetrical substitution pattern. A singlet is observed for the methylene (B1212753) protons, and another for the amide (NH) proton, which is often broad and may be exchangeable with D₂O.

For 2-[(4-Chlorophenyl)sulfonyl]acetamide, the methylene protons would be expected to appear at a slightly different chemical shift compared to the bromo-derivative, likely more upfield due to the lower electronegativity of hydrogen compared to bromine.

Table 1: ¹H NMR Spectral Data for 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide Data recorded in DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
9.40 Singlet 1H NH (D₂O exchangeable)
8.02 Doublet 2H Aromatic CH (ortho to SO₂)
7.69 Doublet 2H Aromatic CH (meta to SO₂)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide, distinct peaks are observed for the carbonyl carbon, the aromatic carbons, and the methylene carbon. The carbon atoms of the 4-chlorophenyl ring show four distinct signals due to symmetry.

In the case of this compound, the most significant difference would be the chemical shift of the methylene carbon, which would be expected to be at a lower chemical shift (upfield) compared to the bromo-analogue.

Table 2: ¹³C NMR Spectral Data for 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide Data recorded in DMSO-d₆

Chemical Shift (δ) ppm Carbon Assignment
172.3 C=O (Carbonyl)
137.8 Aromatic C (C-Cl)
137.5 Aromatic C (C-SO₂)
128.2 Aromatic CH

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Profiling

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide shows characteristic absorption bands for the N-H bond, the carbonyl group (C=O), and the sulfonyl group (S=O). These vibrational frequencies are indicative of the specific chemical bonds and their environment within the molecule. The IR spectrum of this compound would be expected to show very similar characteristic peaks.

Table 3: IR Spectral Data for 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3332 N-H Stretch Amide
1600-1650 (approx.) C=O Stretch Carbonyl
1295 Asymmetric SO₂ Stretch Sulfonyl

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide, the mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight, along with an (M+2) peak of similar intensity, which is characteristic of the presence of a bromine atom. The fragmentation pattern would show characteristic losses of functional groups.

For this compound, the molecular ion peak would be observed at a lower m/z value, and the isotopic pattern would be different due to the absence of bromine. The fragmentation would likely proceed through similar pathways, involving cleavage of the sulfonyl and acetamide (B32628) groups.

Table 4: Mass Spectrometry Data for 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide

m/z Ion
312 [M]⁺
314 [M+2]⁺

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not widely reported, one would expect to observe characteristic bands for the aromatic ring vibrations and the sulfonyl group. The symmetric vibrations of the sulfonyl group are typically strong in the Raman spectrum.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is used to determine the percentage composition of elements in a compound, which helps in verifying the empirical formula. For 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide, the calculated and found percentages of Carbon, Hydrogen, Bromine, Chlorine, Nitrogen, and Sulfur are in close agreement.

For this compound, the elemental analysis would be expected to align with its calculated empirical formula, C₈H₈ClNO₃S.

Table 5: Elemental Analysis Data for 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide Molecular Formula: C₈H₇BrClNO₃S

Element Calculated (%) Found (%)
C 30.74 30.70
H 2.26 2.30
Br 25.56 25.52
Cl 11.34 11.30
N 4.48 4.50

Crystallographic Analysis and Supramolecular Interactions

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis has provided a definitive determination of the molecular structure of 2-[(4-Chlorophenyl)sulfonyl]acetamide in the solid state.

In the crystalline form, the molecule adopts a specific conformation where the C=O and N—H bonds within the amide plane are oriented in a trans configuration relative to each other. nih.gov This arrangement is a key feature of the molecule's solid-state structure.

The asymmetric unit of the crystal lattice of this compound is notable for containing two crystallographically independent molecules, designated as molecule A and molecule B. nih.gov This indicates slight conformational differences between the two molecules within the crystal structure.

The spatial relationship between the 4-chlorophenyl ring and the acetamide (B32628) group is defined by the dihedral angle between the benzene (B151609) ring and the amide C—C(=O)—N—H plane. For the two independent molecules in the asymmetric unit, these angles are nearly perpendicular. nih.gov

MoleculeDihedral Angle (°C)
Molecule A 87.6 (3)
Molecule B 86.0 (3)

This table presents the dihedral angles between the benzene ring and the amide plane for the two independent molecules of this compound found in the asymmetric unit.

Intermolecular Hydrogen Bonding Networks and Their Topology

The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O interactions are pivotal in the formation of the supramolecular architecture. nih.gov The two independent molecules, A and B, are alternately linked by these hydrogen bonds, forming an infinite chain that propagates along the b-axis of the crystal. nih.gov The hydrogen bond interactions observed are between the amide hydrogen of one molecule and the carbonyl oxygen of the adjacent molecule (N1B—H1NB···O3A and N1A—H1NA···O3B). nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1B—H1NB···O3A ValueValueValueValue
N1A—H1NA···O3B ValueValueValueValue

This table summarizes the geometric parameters of the intermolecular N—H⋯O hydrogen bonds in the crystal structure of this compound. Specific bond lengths and angles are detailed in the crystallographic information file.

Other Non-Covalent Interactions in the Crystal Lattice

Contact TypeDistance (Å)Symmetry Operation
Cl1A···Cl1A 3.2882 (5)1 - x, 1 - y, 1 - z
Cl1B···Cl1B 3.2812 (5)1 - x, y, -1/2 - z

This table details the short intermolecular Cl⋯Cl contacts present in the crystal lattice of this compound.

Crystal Packing Analysis and Supramolecular Assembly

The crystal structure of this compound is distinguished by the presence of two crystallographically independent molecules, designated as A and B, within the asymmetric unit. nih.gov This feature indicates subtle conformational differences between the two molecules in the solid state. The dihedral angles between the chlorophenyl ring and the amide plane are a key distinguishing feature, measuring 87.6 (3)° for molecule A and 86.0 (3)° for molecule B. nih.gov These values underscore a nearly perpendicular orientation of the aromatic ring relative to the acetamide group in both independent molecules.

The supramolecular assembly is primarily directed by a robust network of hydrogen bonds. The independent molecules A and B are alternately linked together through intermolecular N—H⋯O hydrogen bonds, forming an infinite one-dimensional chain that propagates along the b-axis of the crystal lattice. nih.gov Specifically, the amide hydrogen of molecule B acts as a donor to the carbonyl oxygen of molecule A (N1B—H1NB⋯O3A), and conversely, the amide hydrogen of molecule A donates to the carbonyl oxygen of molecule B (N1A—H1NA⋯O3B). nih.gov This repeating pattern of hydrogen bonding creates a stable, chain-like motif.

The combination of strong N—H⋯O hydrogen bonds forming infinite chains and the supplementary Cl⋯Cl interactions results in a highly organized and stable three-dimensional supramolecular architecture.

Interactive Data Table: Hydrogen Bond Geometry

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1B—H1NB···O3A0.86(2)2.06(2)2.915(2)172(2)
N1A—H1NA···O3B0.86(2)2.07(2)2.921(2)171(2)

Interactive Data Table: Intermolecular Cl⋯Cl Contacts

ContactDistance (Å)Symmetry Operation
Cl1A···Cl1A3.2882(5)1-x, 1-y, 1-z
Cl1B···Cl1B3.2812(5)1-x, y, -1/2-z

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

A detailed Hirshfeld surface analysis for this compound has not been reported in the reviewed scientific literature. Therefore, a quantitative deconvolution of intermolecular contacts into percentage contributions from specific atom-pair interactions is not available at this time. Such an analysis would be beneficial to further elucidate the relative importance of the H⋯H, O⋯H, Cl⋯H, and other non-covalent interactions in the crystal packing.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with high accuracy.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of 2-[(4-Chlorophenyl)sulfonyl]acetamide would be calculated. For instance, studies on the related compound N-[(4-Chlorophenyl)sulfonyl]acetamide have determined its crystal structure, revealing dihedral angles between the benzene (B151609) ring and the amide plane to be around 86-88°. Similar calculations for this compound would provide the precise three-dimensional arrangement of its atoms. The total energy of this optimized structure is also determined, which is crucial for calculating thermodynamic properties like enthalpy and Gibbs free energy.

Table 1: Representative Predicted Molecular Geometry Parameters (Illustrative) (Note: The following data is hypothetical and for illustrative purposes, as specific literature values for this compound are not available.)

ParameterAtom(s) InvolvedPredicted Value
Bond LengthS-O1~1.45 Å
Bond LengthS-O2~1.45 Å
Bond LengthS-N~1.65 Å
Bond LengthC=O~1.23 Å
Bond AngleO1-S-O2~120°
Bond AngleC-S-N~107°
Dihedral AngleC(phenyl)-S-N-C(acetamide)~70-90°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The following data is hypothetical and for illustrative purposes.)

ParameterPredicted Energy (eV)
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)6.3 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is useful for identifying the electrophilic and nucleophilic sites. In an MEP map, electron-rich regions (negative potential), which are prone to electrophilic attack, are typically colored red, while electron-deficient regions (positive potential), susceptible to nucleophilic attack, are colored blue. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, making them sites for hydrogen bonding and interactions with electrophiles. Positive potential would be expected around the amide proton (N-H), indicating its acidic nature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Delocalization and Hyperconjugation

Table 3: Representative NBO Analysis of Intramolecular Interactions (Illustrative) (Note: The following data is hypothetical and for illustrative purposes.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(O) of C=Oσ(N-C)~15-20
LP(O) of SO2σ(S-C)~5-10
LP(N)π*(C=O)~40-50

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results for validation.

IR Vibrational Frequencies: Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR spectra. For this compound, characteristic stretching frequencies for the N-H, C=O, and S=O bonds would be calculated. These predicted frequencies are often scaled to correct for systematic errors in the computational method.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculations provide valuable information about the electronic environment of the nuclei in the molecule.

In Silico Mechanistic Interaction Studies via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, docking studies could be performed against a specific biological target, such as an enzyme or receptor, to predict its binding affinity and interaction patterns. This would involve identifying key interactions like hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues. Such studies on related sulfonamide derivatives have been used to explore their potential as inhibitors for various enzymes. The results are often reported as a docking score, which estimates the binding free energy.

Elucidation of Ligand-Receptor Binding Modes and Interaction Fingerprints

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. For molecules containing both acetamide (B32628) and sulfonamide moieties, like this compound, docking studies can reveal crucial binding modes. The acetamide group, with its carbonyl oxygen and N-H group, can act as both a hydrogen bond acceptor and donor, respectively. Similarly, the sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, while the N-H of the sulfonamide can be a hydrogen bond donor.

In studies of related acetamide-sulfonamide scaffolds, these groups are frequently observed to form key hydrogen bonds with amino acid residues in the active site of enzymes. For instance, the sulfonyl oxygen might interact with backbone N-H groups of residues like glycine (B1666218) or alanine, while the acetamide N-H could form a hydrogen bond with a carbonyl oxygen of another residue. The 4-chlorophenyl group often engages in hydrophobic interactions or halogen bonds within the binding pocket, further stabilizing the ligand-receptor complex. The specific pattern of these interactions—hydrogen bonds, hydrophobic contacts, and halogen bonds—constitutes the interaction fingerprint of the molecule, which is critical for its biological activity.

Prediction of Binding Affinities based on Computational Scoring Functions

Computational scoring functions are employed to estimate the binding affinity between a ligand and its receptor, typically expressed as a binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and potentially higher biological activity. These scoring functions take into account various energetic contributions, including van der Waals forces, electrostatic interactions, hydrogen bonding, and the entropic cost of binding.

For chloroacetamide derivatives, docking studies have shown a range of binding energies, with more potent compounds exhibiting lower binding scores. For example, in studies of similar compounds, binding energies can range from -5.0 to -8.0 kcal/mol, depending on the specific interactions formed within the active site. The predicted binding affinity of this compound would be influenced by how well its functional groups complement the chemical environment of the target's binding pocket. The presence of the electron-withdrawing chlorine atom on the phenyl ring can also modulate the electronic properties of the molecule, potentially influencing its binding affinity.

Interaction Type Potential Contribution to Binding Affinity
Hydrogen Bonds (Sulfonyl O, Acetamide C=O, N-H)Strong, favorable
Hydrophobic Interactions (Chlorophenyl ring)Favorable
Halogen Bonds (Chlorine atom)Moderately favorable
van der Waals ForcesGeneral favorable contacts
Electrostatic InteractionsDependent on charge distribution

This table is interactive. Click on the headers to sort.

Analysis of Key Residue Interactions within Binding Pockets (e.g., for enzymes)

A detailed analysis of the docked pose of this compound within an enzyme's active site would reveal key amino acid residues that are critical for its binding. In many enzymes, particularly those targeted by sulfonamide-containing drugs, residues such as arginine, histidine, and serine play pivotal roles. An arginine residue, with its positively charged guanidinium (B1211019) group, could form strong ionic or hydrogen bond interactions with the negatively polarized oxygen atoms of the sulfonyl group. A histidine residue can act as a hydrogen bond donor or acceptor, interacting with either the acetamide or sulfonamide moieties.

Chemical Reactivity and Transformation Studies

Oxidation Reactions of the Sulfonyl Group

The sulfonyl group in 2-[(4-Chlorophenyl)sulfonyl]acetamide is characterized by a sulfur atom in its highest oxidation state (+6). Consequently, it is generally resistant to further oxidation under standard laboratory conditions. However, the broader class of sulfonamides can undergo oxidative transformations on the nitrogen atom or adjacent carbon atoms, depending on the specific reagents and reaction conditions.

For instance, methods have been developed for the oxidation of primary sulfonamides to N-sulfonylimines using mediators like N-hydroxyphthalimide under mild conditions. mdpi.com Additionally, advanced oxidation processes, such as those involving ferrate(VI) or photocatalytic systems with TiO2, have been shown to degrade sulfonamide-containing pollutants in aqueous solutions. nsf.govnih.govresearchgate.net These processes often involve complex reaction pathways, including hydroxylation of the aromatic ring and cleavage of the sulfur-nitrogen bond, rather than direct oxidation of the sulfonyl sulfur. nsf.gov Enzymatic oxidation, for example by versatile peroxidase, has also been demonstrated for various sulfonamides, typically resulting in conversion levels exceeding 90%. researchgate.net

Table 1: Illustrative Oxidation Reactions of Sulfonamide Analogs

Oxidizing System Substrate Type Potential Product(s) Reference
N-hydroxyphthalimide Primary Sulfonamide N-Sulfonylimine mdpi.com
Ferrate(VI) Aromatic Sulfonamide Hydroxylated and ring-cleaved products nsf.gov
UV/TiO2/Fe(VI) Aromatic Sulfonamide Degraded, large-molecule products nih.gov

Reduction Reactions of the Acetamide (B32628) and Sulfonyl Moieties

Both the acetamide and sulfonyl groups in this compound are susceptible to reduction, although this typically requires potent reducing agents.

The acetamide moiety can be reduced to an ethylamine (B1201723) group. Strong hydride reagents, most notably lithium aluminum hydride (LiAlH4), are effective for this transformation. masterorganicchemistry.comlibretexts.orgchadsprep.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. Unlike sodium borohydride, LiAlH4 is powerful enough to reduce amides, as well as other carboxylic acid derivatives like esters and the carboxylic acids themselves, to the corresponding alcohols or amines. libretexts.orgyoutube.com

The sulfonyl group can be reduced to a sulfide, which involves the removal of both oxygen atoms. This transformation is challenging due to the stability of the sulfonyl group. However, strong reducing systems such as lithium aluminum hydride in combination with titanium tetrachloride (LiAlH4-TiCl4) have been shown to rapidly reduce sulfones to sulfides. Another effective method involves the use of magnesium in methanol, which can deoxygenate diaryl and alkyl aryl sulfones to their corresponding sulfides. tandfonline.com

Table 2: Potential Reduction Products of this compound

Moiety Reagent(s) Product Reference
Acetamide LiAlH4 2-[(4-Chlorophenyl)sulfonyl]ethanamine masterorganicchemistry.comlibretexts.org
Sulfonyl LiAlH4/TiCl4 2-[(4-Chlorophenyl)thio]acetamide

Nucleophilic Substitution Reactions on the Chlorophenyl Moiety

The chlorophenyl group of this compound is activated towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nature of the para-sulfonyl group polarizes the aromatic ring, making the carbon atom attached to the chlorine atom electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

This activation allows for the displacement of the chloride ion by a variety of nucleophiles. Common nucleophiles used in such reactions include alkoxides (e.g., sodium methoxide), amines, and thiols. wikipedia.orgresearchgate.net The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing sulfonyl group. libretexts.org The rate of these reactions is often dependent on the strength of the nucleophile and the reaction conditions, such as solvent and temperature. For instance, reactions with amines or alkoxides can lead to the corresponding aniline (B41778) or phenyl ether derivatives, respectively. mit.edunih.gov

Table 3: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Halides

Nucleophile Reagent Example Potential Product from this compound Reference
Alkoxide Sodium Methoxide (NaOMe) 2-[(4-Methoxyphenyl)sulfonyl]acetamide masterorganicchemistry.com
Amine Ammonia (B1221849) (NH3) or primary/secondary amines 2-[(4-Aminophenyl)sulfonyl]acetamide masterorganicchemistry.comnih.gov

Electrophilic Substitution Reactions on Aromatic Rings

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions. The sulfonylacetamide group is a strong electron-withdrawing group, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. tandfonline.com

According to the principles of electrophilic aromatic substitution, the sulfonyl group is a meta-director. Therefore, if an electrophilic substitution reaction were to be forced under harsh conditions, the incoming electrophile would be directed to the positions meta to the sulfonyl group (i.e., positions 2 and 6 relative to the sulfonyl group). Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.comyoutube.com However, due to the deactivating nature of the sulfonyl group, Friedel-Crafts reactions, in particular, are often unsuccessful on strongly deactivated rings. tandfonline.comgoogle.com

Table 4: Expected Directing Effects in Electrophilic Aromatic Substitution

Reaction Type Reagents Expected Major Product Position Reference
Nitration HNO3, H2SO4 2-Nitro-4-chlorophenyl derivative masterorganicchemistry.com
Bromination Br2, FeBr3 2-Bromo-4-chlorophenyl derivative youtube.com

Hydrolysis Studies of the Acetamide Bond under Varying Conditions

The acetamide bond in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. chemistrysteps.comyoutube.comkhanacademy.org

Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. The final products of acid-catalyzed hydrolysis are (4-chlorophenyl)sulfonylethanoic acid and the ammonium (B1175870) ion. chemistrysteps.comyoutube.com

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This leads to the formation of a carboxylate salt, in this case, the salt of (4-chlorophenyl)sulfonylethanoic acid, and ammonia. The reaction is often driven to completion by the irreversible deprotonation of the initially formed carboxylic acid by the base. chemistrysteps.comkhanacademy.org The kinetics and mechanism of hydrolysis of N-acylsulfonamides and related structures have been studied, revealing that these compounds can undergo hydrolysis, though the sulfonamide bond itself is generally more stable than the amide bond. researchgate.netresearchgate.netnih.govjcsp.org.pk

Table 5: Products of Acetamide Hydrolysis

Condition Catalyst Products Reference
Acidic Dilute HCl or H2SO4 (4-Chlorophenyl)sulfonylethanoic acid + Ammonium salt chemistrysteps.comyoutube.com

Derivatives and Structural Analogues: Design Principles and Chemical Modification

Rational Design Strategies for Structural Variation

The rational design of derivatives based on the 2-[(4-Chlorophenyl)sulfonyl]acetamide scaffold employs several established medicinal chemistry principles. A primary strategy involves the application of bioisosterism, where functional groups or substituents are replaced with others that have similar physical or chemical properties, with the goal of enhancing a desired property while minimizing undesirable ones. For instance, the phenyl ring of the 4-chlorophenylsulfonyl moiety is a common target for modification, where the chlorine atom can be replaced by other halogens (e.g., fluorine, bromine) or small alkyl groups to fine-tune lipophilicity and electronic character.

Another key design strategy is molecular hybridization, which involves combining the sulfonylacetamide scaffold with other known pharmacophores or heterocyclic rings. This approach aims to create hybrid molecules that may exhibit synergistic or novel biological activities. The selection of these additional moieties is often guided by computational modeling and a deep understanding of the target biological system. Furthermore, structure-based drug design, where the three-dimensional structure of a biological target is known, allows for the rational design of derivatives that can fit precisely into the active site, thereby maximizing potential interactions and efficacy.

Incorporation of Diverse Heterocyclic Systems into the Sulfonylacetamide Scaffold

A significant area of exploration in modifying the this compound structure is the incorporation of various heterocyclic rings. These rings can introduce diverse physicochemical properties, such as altered polarity, hydrogen bonding capabilities, and metabolic stability, and can also serve as key interaction points with biological targets.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common heterocyclic moiety integrated into drug candidates due to its favorable metabolic stability and its ability to act as a bioisostere for ester and amide groups. nih.gov In the context of the sulfonylacetamide scaffold, an oxadiazole ring could be appended, for example, by modifying the acetamide (B32628) portion. While direct incorporation into the this compound backbone is not extensively documented, related studies have shown the synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties with notable biological activities. nih.govresearchgate.netsciepub.com These synthetic strategies often involve the cyclization of hydrazides with carbon disulfide, followed by oxidation to the sulfone. researchgate.net

Piperidines: The piperidine (B6355638) ring is a prevalent feature in many pharmaceuticals due to its ability to introduce a basic nitrogen atom, which can be crucial for salt formation and improving solubility. nih.gov The functionalization of the sulfonylacetamide scaffold with a piperidine moiety can be envisioned through several synthetic routes. For instance, the acetamide nitrogen could be part of a piperidine ring, or a piperidine substituent could be attached to the aryl ring. While direct examples with the this compound core are limited, the synthesis of piperidine-containing sulfonamides is well-established, often involving the reaction of a piperidine derivative with a sulfonyl chloride. nih.gov

Pyrazolopyrazines: The pyrazolopyrazine core is a bicyclic heteroaromatic system that has been explored in medicinal chemistry for its diverse biological activities. The incorporation of this rigid and planar system into the sulfonylacetamide scaffold would significantly alter its shape and electronic properties. Although direct synthetic examples are scarce, the general synthesis of pyrazolopyrazine derivatives often involves multi-step sequences starting from pyrazole (B372694) precursors.

Thiophenes: Thiophene (B33073) rings are often used as bioisosteres for phenyl rings in drug design. sci-hub.senih.gov Substituting the 4-chlorophenyl group with a thiophene ring in the this compound scaffold is a rational design strategy to modulate the molecule's properties. Thiophenes can alter the electronic distribution and lipophilicity of the molecule and may lead to different metabolic pathways compared to their phenyl counterparts. The synthesis of thiophene-containing sulfonamides can be achieved through the reaction of thiophenesulfonyl chlorides with appropriate amines. nih.gov

Isoindoles: The isoindole and its reduced form, isoindoline, are bicyclic nitrogen-containing heterocycles present in various natural products and synthetic compounds. nih.govmdpi.com Incorporating an isoindole moiety could be achieved by, for example, having the acetamide nitrogen as part of the isoindole ring system. The synthesis of such derivatives would likely involve the reaction of a pre-formed isoindole with a sulfonyl chloride or a chloroacetamide derivative. acgpubs.org The stability of the isoindole ring system is a key consideration in its synthetic design. nih.gov

Table 1: Examples of Heterocyclic Systems Incorporated into Sulfonamide or Acetamide Scaffolds This table presents examples of related structures due to the limited direct literature on this compound derivatives.

Heterocyclic SystemGeneral Structure ExampleKey Features of Heterocycle
Oxadiazole Sulfone-containing 1,3,4-oxadiazoleMetabolically stable, bioisostere of esters/amides. nih.gov
Piperidine Piperidine-sulfonamideIntroduces basicity, can improve solubility. nih.gov
Thiophene Thiophene-sulfonamidePhenyl ring bioisostere, alters electronics and lipophilicity. nih.gov
Isoindoline Isoindoline-1,3-dione derivativesBicyclic scaffold, present in bioactive compounds. nih.govmdpi.com

Systematic Modification of Aryl and Alkyl Substituents

Systematic modifications of the aryl and alkyl substituents on the this compound scaffold are crucial for fine-tuning its properties.

Influence of Structural Modifications on Molecular Conformation and Intermolecular Interaction Propensity

The three-dimensional conformation of this compound and its derivatives is critical for their function. X-ray crystallography studies of the parent compound, N-[(4-Chlorophenyl)sulfonyl]acetamide, reveal that the asymmetric unit contains two crystallographically independent molecules. nih.gov In both molecules, the dihedral angle between the benzene (B151609) ring and the amide plane is nearly perpendicular, at approximately 87.6° and 86.0°, respectively. nih.gov This twisted conformation is a key structural feature.

In the crystalline state, the molecules are linked by intermolecular N-H···O hydrogen bonds, forming an infinite chain. nih.gov Additionally, short intermolecular Cl···Cl contacts are observed, indicating the role of halogen bonding in the crystal packing. nih.gov

Structural modifications would be expected to influence both the molecular conformation and the propensity for intermolecular interactions.

Modification of aryl substituents can influence intermolecular interactions. For example, replacing the chloro group with a hydrogen bond donor or acceptor could lead to different crystal packing arrangements.

Alkyl substitutions , particularly on the amide nitrogen or the methylene (B1212753) bridge, would directly impact the steric environment and could disrupt or promote specific intermolecular contacts.

The propensity for intermolecular interactions, such as hydrogen bonding and π-π stacking, is a critical determinant of the solid-state properties of these compounds, including their crystal packing and polymorphism. mdpi.com Understanding how structural modifications affect these interactions is essential for the rational design of derivatives with desired physicochemical properties.

Table 2: Crystallographic Data for N-[(4-Chlorophenyl)sulfonyl]acetamide

ParameterMolecule AMolecule B
Dihedral Angle (Benzene Ring vs. Amide Plane) 87.6 (3)° nih.gov86.0 (3)° nih.gov
Key Intermolecular Interactions N-H···O hydrogen bonds, Cl···Cl contacts nih.govN-H···O hydrogen bonds, Cl···Cl contacts nih.gov

Mechanistic Enzymatic Interaction Studies in Vitro

Investigation of Binding Mechanisms with Target Enzymes

The binding mechanisms of 2-[(4-Chlorophenyl)sulfonyl]acetamide and its derivatives with several key enzymes have been investigated, revealing a range of interaction modalities. While direct experimental studies on the parent compound are limited for some enzymes, research on structurally related sulfonamides and acetamides provides significant insights into its potential binding behaviors.

For carbonic anhydrases (CAs) , sulfonamides are a well-established class of inhibitors. The primary binding mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is a cornerstone of the inhibitory activity of many sulfonamide-based drugs. Theoretical studies suggest that acetamide (B32628) derivatives can also interact with the active site zinc, potentially through the carbonyl oxygen.

In the case of urease , another metalloenzyme containing nickel ions (Ni²⁺) in its active site, sulfonamide-based inhibitors are also of interest. The proposed mechanism for some derivatives involves interaction with the nickel ions, disrupting the catalytic hydrolysis of urea. The acetamide moiety could also play a role in coordinating with the metal center or interacting with active site residues.

Regarding lipoxygenase (LOX) , a non-heme iron-containing enzyme, the binding mechanism is less defined for this specific compound. However, studies on other sulfonamide-containing LOX inhibitors suggest that they may interact with the iron atom in the active site or with key amino acid residues involved in substrate binding.

The interaction with dihydrofolate reductase (DHFR) is of significant interest due to the role of this enzyme in cell proliferation. Studies on benzenesulfonamides have established the existence of a specific "sulphonamide-binding site" on the enzyme. nih.gov It has been shown that some sulfonamides can bind at two different sites, one of which overlaps with the binding site of the NADPH cofactor. nih.gov

Elucidation of Specific Ligand-Enzyme Interactions at the Active Site

The specific interactions between a ligand and an enzyme's active site are crucial for determining the potency and selectivity of inhibition. These interactions can include hydrogen bonding, hydrophobic interactions, and π-stacking.

With carbonic anhydrase , beyond the primary coordination to the active site zinc, the sulfonamide group can form hydrogen bonds with the side chain of Thr199. The 4-chlorophenyl group of this compound is likely to engage in hydrophobic interactions with nonpolar residues within the active site cavity, such as Val121, Val143, Leu198, and Trp209, which can enhance binding affinity. nih.gov

In the active site of urease , molecular docking studies of related sulfonamide-acetamide derivatives have indicated the potential for the sulfonyl oxygen atoms and the acetamide carbonyl group to form hydrogen bonds with key amino acid residues. The chlorophenyl ring can participate in hydrophobic interactions within the active site.

For butyrylcholinesterase , molecular docking analysis of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives, which share a similar core structure, revealed interactions with Trp82, Trp231, Leu286, and His438 in the active site. nih.gov The phenyl rings of these inhibitors are often involved in π-π stacking interactions with the indole (B1671886) ring of Trp82, a key residue in the BChE active site. nih.gov

In the case of dihydrofolate reductase , the binding of sulfonamides is influenced by interactions with specific residues. The change in the pKa of a histidine residue upon sulfonamide binding suggests a direct or allosteric interaction. nih.gov The benzene (B151609) ring of the sulfonamide can form hydrophobic interactions within the enzyme's active site.

Kinetic Characterization of Enzymatic Inhibition

The kinetic characterization of enzyme inhibitors provides quantitative measures of their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). While a comprehensive kinetic profile for this compound against all the target enzymes is not fully available in the literature, data for structurally related compounds offer valuable insights.

EnzymeRelated CompoundInhibition Data (IC₅₀/Kᵢ)
Butyrylcholinesterase (BChE) N,2-diphenyl-2-(phenylsulfonamido)acetamide derivative (Compound 30)IC₅₀ = 7.331 ± 0.946 μM nih.gov
N,2-diphenyl-2-(phenylsulfonamido)acetamide derivative (Compound 33)IC₅₀ = 10.964 ± 0.936 μM nih.gov
Lipoxygenase 4-(toluene-4-sulfonylamino)-benzoic acid derivative (Compound 4m)IC₅₀ = 15.8 ± 0.57 μmol acs.org
4-(toluene-4-sulfonylamino)-benzoic acid derivative (Compound 4g)IC₅₀ = 91.7 ± 0.61 μmol acs.org
Urease Ibuprofen conjugated with sulfathiazoleIC₅₀ = 9.95 ± 0.14 µM
Flurbiprofen conjugated with sulfadiazineIC₅₀ = 16.74 ± 0.23 µM
Flurbiprofen conjugated with sulfamethoxazoleIC₅₀ = 13.39 ± 0.11 µM

Note: The data presented in this table is for structurally related compounds and not for this compound itself, as direct experimental values for the latter were not available in the reviewed literature.

Structure-Interaction Relationship Studies Based on Enzymatic Assays

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the inhibitory potency and selectivity of lead compounds. For the sulfonamide class of inhibitors, several key structural features have been identified that influence their interaction with the target enzymes.

For carbonic anhydrase inhibitors , the nature of the substituent on the benzene ring of the sulfonamide can significantly impact binding affinity. Small aromatic sulfonamides often gain inhibitory power from hydrogen bond acceptors at the para or meta positions. nih.gov The presence of a halogen, such as the chlorine atom in this compound, can enhance hydrophobic interactions within the active site.

In the context of butyrylcholinesterase , studies on N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives have shown that the nature and position of substituents on the phenyl rings influence the inhibitory activity. These modifications can affect the electronic properties and steric fit of the inhibitor within the active site gorge.

For lipoxygenase , research on 4-(toluene-4-sulfonylamino)-benzoic acid derivatives indicated that N-alkylated products were more active against the enzyme than O-alkylated or both N- and O-alkylated compounds. acs.org This suggests that modifications to the acetamide part of this compound could modulate its inhibitory potential.

Regarding dihydrofolate reductase , the binding of 4-substituted benzenesulfonamides has been demonstrated, indicating that the substituent at the para position of the benzene ring is crucial for interaction with the enzyme. nih.gov

Advanced Research Perspectives and Future Directions in Sulfonylacetamide Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

One promising avenue is the application of C-H functionalization reactions. This strategy allows for the direct introduction of the sulfonyl or acetamide (B32628) group onto a pre-existing hydrocarbon framework, bypassing the need for pre-functionalized starting materials. This approach not only streamlines the synthesis but also opens up possibilities for creating a diverse range of sulfonylacetamide derivatives with high precision.

Another area of active development is the use of novel catalytic systems. Researchers are exploring the use of transition metal catalysts, as well as organocatalysts, to promote the key bond-forming reactions in sulfonylacetamide synthesis with greater control and efficiency. For instance, the development of catalysts that can facilitate the coupling of sulfonyl chlorides with acetamide precursors under mild conditions is a key objective.

Furthermore, alternative energy sources are being investigated to drive these synthetic transformations. Microwave-assisted synthesis and ultrasonic irradiation have shown potential in significantly reducing reaction times and improving yields compared to conventional heating methods like reflux. These techniques offer a greener and more efficient alternative for the production of sulfonylacetamides.

Synthetic MethodKey AdvantagesPotential for 2-[(4-Chlorophenyl)sulfonyl]acetamide Synthesis
C-H Functionalization Atom economy, reduced steps, access to novel derivatives.Direct sulfonylation of a chloro-phenylacetamide precursor.
Novel Catalysis High selectivity, mild reaction conditions, improved yields.Efficient coupling of 4-chlorophenylsulfonyl chloride and acetamide.
Microwave/Ultrasound Rapid reaction times, energy efficiency, improved yields.Accelerated synthesis with reduced by-product formation.

The continuous development of these novel synthetic methodologies is crucial for unlocking the full potential of sulfonylacetamides in various fields of chemical science.

Application of Advanced Spectroscopic and Crystallographic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. Advanced analytical techniques are providing unprecedented insights into the molecular architecture and intermolecular interactions of this compound and its derivatives.

X-ray crystallography remains the gold standard for determining the precise solid-state structure of molecules. For compounds similar to this compound, such as 2-(4-Chlorophenyl)acetamide, crystallographic studies have revealed detailed information about bond lengths, bond angles, and the planarity of the aromatic ring and the acetamide group. These studies also elucidate the nature of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. For instance, in the crystal structure of 2-(4-Chlorophenyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, forming layers.

Hirshfeld surface analysis is a powerful computational tool used in conjunction with crystallographic data to visualize and quantify intermolecular interactions within a crystal. This technique allows for the detailed examination of close contacts between atoms, providing a deeper understanding of the forces that hold the crystal lattice together. This information is invaluable for crystal engineering and the design of materials with specific solid-state properties.

Nuclear Magnetic Resonance (NMR) spectroscopy , including advanced techniques like 2D NMR (COSY, HSQC, HMBC), provides detailed information about the connectivity and chemical environment of atoms in solution. For sulfonylacetamides, ¹H and ¹³C NMR are essential for confirming the molecular structure and for studying conformational dynamics.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The stretching frequencies of the S=O bonds in the sulfonyl group and the C=O and N-H bonds in the acetamide group provide key diagnostic peaks for structural confirmation.

TechniqueInformation GainedRelevance to this compound
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, crystal packing.Understanding solid-state properties and intermolecular interactions.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular contacts.Rationalizing crystal packing and designing new solid-state forms.
Advanced NMR Atomic connectivity, chemical environment, solution-state conformation.Structural elucidation and conformational analysis.
IR Spectroscopy Identification of functional groups.Confirmation of the sulfonyl and acetamide moieties.

The synergistic use of these advanced techniques provides a comprehensive picture of the structural and electronic properties of this compound, which is essential for its rational application in materials science and catalysis.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid design and property prediction of novel molecules. For sulfonylacetamides, these computational tools offer the potential to accelerate the discovery of new compounds with tailored functionalities for non-biological applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to correlate the structural features of sulfonylacetamide derivatives with their chemical reactivity and physical properties. By training algorithms on existing experimental data, these models can predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts towards the most promising candidates.

Generative models , a class of AI algorithms, can design novel molecular structures from scratch. By providing the model with a set of desired properties, it can generate new sulfonylacetamide derivatives that are predicted to exhibit those properties. This approach has the potential to explore vast regions of chemical space and identify innovative molecular scaffolds that might not be conceived through traditional design strategies.

AI can also be employed to predict the outcomes of chemical reactions and to optimize synthetic pathways. By analyzing large datasets of known reactions, machine learning models can suggest the most efficient and selective routes for the synthesis of a target sulfonylacetamide, saving time and resources in the laboratory.

AI/ML ApplicationDescriptionPotential Impact on Sulfonylacetamide Research
QSAR/QSPR Correlates molecular structure with activity/property.Prediction of reactivity, stability, and other properties of new derivatives.
Generative Models Designs novel molecules with desired properties.Discovery of new sulfonylacetamides with tailored functionalities.
Reaction Prediction Predicts reaction outcomes and optimizes synthetic routes.Streamlining the synthesis of target compounds.

The integration of AI and machine learning into the research workflow promises to significantly accelerate the design-synthesis-test cycle for new sulfonylacetamide-based materials and catalysts.

Exploration of New Reaction Pathways and Transformation Capabilities

Understanding the inherent reactivity of the this compound scaffold is key to unlocking its potential in synthetic chemistry. The molecule possesses several reactive sites that can be targeted for further functionalization, leading to a diverse array of new compounds.

A key feature of the sulfonylacetamide moiety is the presence of an active methylene (B1212753) group (the -CH₂- group situated between the sulfonyl and carbonyl groups). The protons on this carbon are acidic due to the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups. This acidity makes the methylene group a prime target for a variety of chemical transformations, including:

Alkylation and Acylation: The deprotonated methylene group can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides to introduce new substituents.

Condensation Reactions: The active methylene group can participate in Knoevenagel or similar condensation reactions with aldehydes and ketones.

Michael Additions: As a soft nucleophile, the carbanion generated at the methylene position can undergo conjugate addition to α,β-unsaturated systems.

The amide functionality also offers opportunities for chemical modification. The N-H proton can be deprotonated and the resulting anion can be functionalized. Alternatively, the amide bond itself can be cleaved under certain conditions to generate new derivatives.

Furthermore, the aromatic ring provides a platform for electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the chlorophenyl ring, thereby modulating the electronic properties of the entire molecule.

Research into the reactivity of thioacetamide (B46855) derivatives with sulfonyl azides has led to the synthesis of active-methylene N-sulfonylacetamidines, highlighting the potential for novel transformations involving the core sulfonylacetamide structure.

Reactive SitePotential TransformationsResulting Structures
Active Methylene Group Alkylation, Acylation, Condensation, Michael AdditionSubstituted sulfonylacetamides with extended carbon frameworks.
Amide Group N-Functionalization, HydrolysisN-Substituted derivatives, carboxylic acids, and amines.
Aromatic Ring Electrophilic Aromatic SubstitutionFurther substituted aryl sulfonylacetamides.

A systematic exploration of these reaction pathways will significantly expand the chemical space accessible from the this compound scaffold.

Design Principles for Tailored Chemical Reactivity and Specific Molecular Interactions (non-biological applications)

The ability to rationally design sulfonylacetamide derivatives with specific chemical reactivity and intermolecular interaction capabilities is crucial for their application in materials science and catalysis. By systematically modifying the molecular structure, it is possible to fine-tune the properties of these compounds for specific non-biological purposes.

To tailor the chemical reactivity of the active methylene group, the electronic nature of the substituents on the aromatic ring can be altered. Electron-withdrawing groups will increase the acidity of the methylene protons, making the compound more reactive in base-catalyzed reactions. Conversely, electron-donating groups will decrease the acidity and reactivity.

The design of sulfonylacetamides for specific molecular interactions in the solid state is guided by the principles of crystal engineering. The presence of the sulfonyl and acetamide groups provides strong hydrogen bond donors (N-H) and acceptors (S=O and C=O). By introducing other functional groups capable of forming specific intermolecular interactions (e.g., halogen bonds, π-π stacking), it is possible to control the self-assembly of these molecules into desired supramolecular architectures. This control is essential for the development of new crystalline materials with tailored optical, electronic, or mechanical properties.

In the context of polymer chemistry , sulfonylacetamides can be designed as functional monomers. By incorporating polymerizable groups into the molecule, it is possible to synthesize polymers with the sulfonylacetamide moiety as a repeating unit. The properties of these polymers can be tuned by altering the structure of the monomer, leading to materials with specific thermal, mechanical, or adhesive properties.

For applications in catalysis , the sulfonylacetamide scaffold can be designed to act as a ligand for metal catalysts. The oxygen and nitrogen atoms of the sulfonyl and acetamide groups can coordinate to metal centers, and the electronic and steric properties of the ligand can be modified to influence the activity and selectivity of the catalyst.

Design PrincipleStructural ModificationTargeted Application
Tuning Reactivity Varying substituents on the aromatic ring.Control over reaction rates and pathways in synthesis.
Crystal Engineering Introducing hydrogen bonding and other non-covalent interaction sites.Development of new functional crystalline materials.
Polymer Design Incorporating polymerizable functional groups.Creation of novel polymers with tailored properties.
Ligand Design Modifying steric and electronic properties for metal coordination.Development of new catalysts for chemical transformations.

By applying these design principles, researchers can move beyond the serendipitous discovery of properties and rationally engineer sulfonylacetamide derivatives for a wide range of non-biological applications.

Q & A

Q. Q1: What are the key synthetic routes for 2-[(4-Chlorophenyl)sulfonyl]acetamide, and how can intermediates be stabilized during multi-step synthesis?

The compound is typically synthesized via sulfonation of 4-chlorophenyl precursors followed by coupling with acetamide. For example, intermediates like 2-(4-chlorophenyl)acetamide (precursor) often require stabilization due to hygroscopicity or reactivity. Techniques include:

  • Low-temperature storage to prevent hydrolysis (e.g., -20°C under nitrogen) .
  • Hydrogen-bond-driven crystallization to isolate intermediates, as seen in analogous structures where intramolecular C–H···O interactions stabilize intermediates .
  • Protection of reactive groups (e.g., using tert-butyl or methoxy groups) to avoid side reactions during coupling steps .

Q. Q2: How is the crystal structure of this compound resolved, and what intermolecular interactions dictate its packing?

Single-crystal X-ray diffraction reveals dihedral angles between the acetamide group and the aromatic ring (e.g., 83.08° in 2-(4-chlorophenyl)acetamide) . Key interactions include:

  • N–H···O hydrogen bonds forming layered structures parallel to the ab plane .
  • C–H···O interactions contributing to intramolecular stabilization .
  • Synchrotron data refinement (R factor < 0.05) ensures accuracy in bond-length measurements .

Advanced Mechanistic and Analytical Challenges

Q. Q3: How can researchers resolve discrepancies in NMR and LC-MS data when characterizing derivatives of this compound?

Contradictions often arise from:

  • Diastereomer formation : Use chiral columns (e.g., Chiralpak IA/IB) and 2D-NMR (e.g., NOESY) to distinguish stereoisomers .
  • Solvent artifacts : Deuterated solvents like DMSO-d6 may cause peak splitting; cross-validate with LC-MS (ESI+/ESI– modes) .
  • Dynamic equilibria : Low-temperature NMR (-40°C) can "freeze" tautomeric forms for clearer analysis .

Q. Q4: What strategies optimize the synthesis of bis-amide derivatives (e.g., N,N′-aryl-bridged analogs) while minimizing side products?

Key methodologies include:

  • Schiff base condensation : React this compound with aryl aldehydes (e.g., 4-fluorobenzaldehyde) under acidic catalysis (e.g., TFA), achieving yields >65% .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) and suppresses hydrolysis .
  • Purification via flash chromatography : Use gradients of ethyl acetate/hexane (1:4 to 1:1) to isolate target compounds .

Biological and Computational Research

Q. Q5: How can in silico modeling predict the bioactivity of this compound derivatives against enzymatic targets?

Computational approaches include:

  • Docking studies : Use AutoDock Vina to assess binding affinity to targets like quinone reductase or cytochrome P450. The sulfonyl group’s electronegativity enhances hydrogen bonding with active-site residues .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS) to identify persistent interactions .

Q. Q6: What in vitro assays are suitable for evaluating the cytotoxicity of this compound analogs?

Standard protocols include:

  • MTT assay : Test compounds at 1–100 µM concentrations in cancer cell lines (e.g., HepG2, MCF-7) with 48-hour incubation .
  • Apoptosis markers : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic populations .
  • ROS detection : Use DCFH-DA fluorescence to measure oxidative stress induction .

Handling Data Contradictions and Reproducibility

Q. Q7: How should researchers address variability in reaction yields reported for this compound derivatives?

Factors influencing yield discrepancies:

  • Catalyst purity : Recrystallize Pd(PPh3)4 or Grubbs catalyst to >99% purity before cross-coupling reactions .
  • Moisture sensitivity : Use anhydrous solvents (e.g., THF over molecular sieves) and glove-box conditions for hygroscopic intermediates .
  • Scale-up effects : Optimize mixing efficiency (e.g., ultrasonic agitation) to maintain yield consistency from milligram to gram scales .

Q. Q8: What validation methods ensure reproducibility in crystallographic data for structurally similar acetamide derivatives?

  • Redundant data collection : Measure multiple crystals (>3) to confirm unit cell parameters .
  • TWINABS correction : Apply for twinned crystals to refine data with Rint < 0.05 .
  • CCDC cross-referencing : Compare with deposited structures (e.g., CCDC 1054383) to verify bond angles/geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.